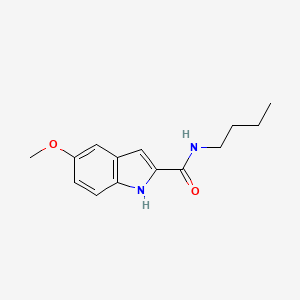![molecular formula C15H14ClN5O2S B1223881 3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide](/img/structure/B1223881.png)
3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-[[[(5-methyl-1H-pyrazol-3-yl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-propenamide is an olefinic compound. It derives from a cinnamic acid.
Aplicaciones Científicas De Investigación
Metabolism and Bioavailability Acrylamide, a derivative of which is 3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide, is used extensively in various industrial and research applications. Studies have highlighted its metabolism and bioavailability in humans. For instance, acrylamide is metabolized in humans with a significant portion of its metabolites derived from glutathione conjugation, excreted as various urinary metabolites. These studies indicate that humans metabolize acrylamide differently compared to rodents, showcasing a difference in species-specific metabolism pathways (Fennell et al., 2005), (Fennell et al., 2006).
Hemoglobin Adduct Formation Studies have also explored the formation of hemoglobin adducts of acrylamide and acrylonitrile in humans, revealing that exposure to these compounds can occur not only in industrial settings but also through lifestyle choices such as smoking. The presence of acrylamide in tobacco smoke has been established as a significant source of exposure (Bergmark, 1997), (Urban et al., 2006).
Reproductive and Developmental Effects Research into the potential reproductive and developmental effects of acrylamide has been conducted, providing insights into the risks associated with exposure to this compound. These studies contribute to the understanding of acrylamide's impact on human health and help in assessing the safety of its use in various applications (NTP-CERHR, 2005).
Exposure Assessment Efforts have been made to assess human exposure to acrylamide, especially in specific populations such as lactating mothers. Understanding the internal exposure to acrylamide and its metabolites is crucial for evaluating the associated health risks and formulating strategies to minimize exposure (Fernández et al., 2021).
Neurotoxic Effects and Peripheral Neuropathy Acrylamide's neurotoxic effects, particularly causing peripheral neuropathy, have been a subject of investigation. Understanding the neurotoxic potential and the risk assessment associated with acrylamide exposure provides valuable information for ensuring workplace safety and public health (Park, 2021).
Propiedades
Nombre del producto |
3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide |
|---|---|
Fórmula molecular |
C15H14ClN5O2S |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
(E)-3-(2-chlorophenyl)-N-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C15H14ClN5O2S/c1-9-8-12(19-18-9)14(23)20-21-15(24)17-13(22)7-6-10-4-2-3-5-11(10)16/h2-8H,1H3,(H,18,19)(H,20,23)(H2,17,21,22,24)/b7-6+ |
Clave InChI |
JJWPYPQVFPQHBU-VOTSOKGWSA-N |
SMILES isomérico |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=CC=C2Cl |
SMILES |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)C=CC2=CC=CC=C2Cl |
SMILES canónico |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)C=CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid [4-[acetyl-(4-chlorophenyl)sulfonylamino]-1-naphthalenyl] ester](/img/structure/B1223801.png)

![4-[({[3-(4-Methoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B1223806.png)
![2-[(S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223809.png)
![4-[[[1-Oxo-2-[(2-oxo-3-phenyl-1-benzopyran-7-yl)oxy]ethyl]amino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1223811.png)
![N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide](/img/structure/B1223814.png)
![2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol](/img/structure/B1223816.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B1223817.png)
![N-[[1-(2-methylpropyl)-2-oxo-3-indolylidene]amino]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B1223818.png)
![N-(2-bromophenyl)-2-[[2-(2,6-dimethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B1223820.png)


![2-[[(5-Tert-butyl-2-methyl-3-furanyl)-oxomethyl]amino]-4,5-dimethoxybenzoic acid methyl ester](/img/structure/B1223823.png)